molecular formula C14H35N3OSi B14170397 N,N,N'-Tri-tert-butyl-1-methoxy-N''-methylsilanetriamine CAS No. 923560-68-3

N,N,N'-Tri-tert-butyl-1-methoxy-N''-methylsilanetriamine

Cat. No.: B14170397
CAS No.: 923560-68-3
M. Wt: 289.53 g/mol
InChI Key: BFIKWGNBELWZFG-UHFFFAOYSA-N
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Description

N,N,N’-Tri-tert-butyl-1-methoxy-N’'-methylsilanetriamine is a unique organosilicon compound characterized by its three tert-butyl groups, a methoxy group, and a methyl group attached to a silanetriamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’-Tri-tert-butyl-1-methoxy-N’'-methylsilanetriamine typically involves the reaction of tert-butylamine with a suitable silicon precursor under controlled conditions. One common method involves the use of tert-butylamine, methoxytrimethylsilane, and a catalyst such as a Lewis acid to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of N,N,N’-Tri-tert-butyl-1-methoxy-N’'-methylsilanetriamine may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N,N,N’-Tri-tert-butyl-1-methoxy-N’'-methylsilanetriamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under controlled temperature and pressure.

    Reduction: Lithium aluminum hydride or other reducing agents in an inert solvent.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction could produce silane derivatives.

Scientific Research Applications

N,N,N’-Tri-tert-butyl-1-methoxy-N’'-methylsilanetriamine has several scientific research applications:

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of advanced materials, including silicon-based polymers and coatings.

Mechanism of Action

The mechanism of action of N,N,N’-Tri-tert-butyl-1-methoxy-N’'-methylsilanetriamine involves its interaction with various molecular targets. The compound’s silicon core can form stable bonds with other elements, facilitating its incorporation into larger molecular structures. The tert-butyl and methoxy groups provide steric hindrance, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylformamide di-tert-butyl acetal: Used as a reagent in organic synthesis.

    tert-Butanesulfinamide: Employed in the synthesis of N-heterocycles.

    tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A precursor to biologically active natural products.

Uniqueness

N,N,N’-Tri-tert-butyl-1-methoxy-N’'-methylsilanetriamine is unique due to its combination of tert-butyl, methoxy, and methyl groups attached to a silanetriamine core. This unique structure imparts specific reactivity and stability characteristics, making it valuable for specialized applications in various fields.

Properties

CAS No.

923560-68-3

Molecular Formula

C14H35N3OSi

Molecular Weight

289.53 g/mol

IUPAC Name

N-[(ditert-butylamino)-methoxy-(methylamino)silyl]-2-methylpropan-2-amine

InChI

InChI=1S/C14H35N3OSi/c1-12(2,3)16-19(15-10,18-11)17(13(4,5)6)14(7,8)9/h15-16H,1-11H3

InChI Key

BFIKWGNBELWZFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N[Si](NC)(N(C(C)(C)C)C(C)(C)C)OC

Origin of Product

United States

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